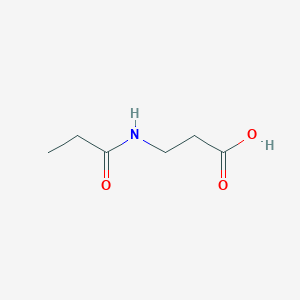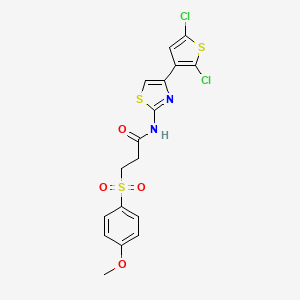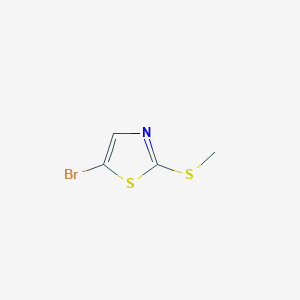
3-Propanamidopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propanamidopropanoic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Bioplastic Production and Industrial Chemical Precursor
3-Propanamidopropanoic acid, also known as 3-hydroxypropanoic acid (3-HP), is a valuable platform chemical used in various industrial applications. It is notably used as a precursor in the industrial production of chemicals such as acrylic acid and its derivatives. In its polymerized form, 3-HP is utilized in the production of bioplastics. Advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, particularly through the utilization of microbes like Escherichia coli and Saccharomyces cerevisiae. These methods include introducing heterologous pathways, gene expression control, and optimizing fermentation conditions (Jers et al., 2019).
2. Development of Antifungal Tripeptides
This compound derivatives have been explored in the development of new antifungal tripeptides. Computational peptidology combined with conceptual density functional theory has been applied to study the molecular properties and structures of these tripeptides. This approach aids in predicting the reactivity descriptors and bioactivity scores of the peptides, contributing valuable insights to the process of drug design (Flores-Holguín et al., 2019).
3. Eco-Sustainable Production Processes
Research has been conducted on eco-sustainable processes leading to 3-HP, highlighting the potential of catalytic chemical methods. These advancements are significant in the context of green chemistry, emphasizing the importance of environmentally friendly processes in chemical production (Pina et al., 2011).
4. Optimization of Microbial Strains for Production
The potential of Bacillus subtilis as a microbial platform for the bioconversion of glycerol into 3-HP has been investigated. Genetic engineering and cultivation condition optimization in B. subtilis have resulted in significant production titers, suggesting its viability for commercial production of 3-HP (Kalantari et al., 2017).
5. Bio-Based Production Strategies
There is extensive research into bio-based production strategies for 3-HP, involving the use of cheap and abundant substrates and efficient processes for high yield and productivity. Metabolic engineering and genetically engineered microorganisms are widely used in these research and production efforts (Vidra & Németh, 2017).
6. Applications in Organic Synthesis
This compound derivatives are also utilized in organic synthesis, including condensation, functional group transformation, and the preparation of heterocycles. The reagent T3P, derived from propanephosphonic acid anhydride, illustrates the utility of 3-HP derivatives in diverse applications, including drug molecule synthesis (Vishwanatha et al., 2013).
7. Microbial Degradation and Utilization
Bacteria capable of growing on 3-HP and its anion as the sole source of carbon, nitrogen, and energy have been isolated. This finding is significant in understanding the microbial degradation and utilization of 3-HP in natural habitats (Nishino et al., 2010).
8. Synthesis of Acrylates and Derivatives
The production of 3-HP in Saccharomyces cerevisiae via the malonyl-CoA pathway has been demonstrated, which is crucial for the sustainable production of bio-based 3-HP and derived acrylates (Chen et al., 2014).
作用機序
Target of Action
The primary targets of 3-Propanamidopropanoic acid are currently unknown . It is a small molecule and belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .
Mode of Action
It is known that primary carboxylic acid amides, to which this compound belongs, can participate in a variety of biological reactions due to their functional group .
Biochemical Pathways
It’s known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown . It’s known that primary carboxylic acid amides can participate in a variety of biological reactions due to their functional group .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . The compound’s stability and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other compounds.
生化学分析
Biochemical Properties
The biochemical properties of 3-Propanamidopropanoic acid are yet to be fully elucidated. As an amino acid derivative, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, particularly its amide and carboxylic acid functional groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve specific transporters or binding proteins. Its localization or accumulation could be influenced by these interactions .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-(propanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-5(8)7-4-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMPYAFFIAMMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)
